3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy .
Synthesis Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were synthesized by the molecular hybridization strategy . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were also designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis
The [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives showed antiproliferative activities against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .Scientific Research Applications
Pharmacological Potential
Anti-Parkinsonian Potential : Compounds related to 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid, specifically 3-alkyl/aryl-8-(furan-2-yl)thiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thiones, have shown promising anti-Parkinsonian and neuroprotective potential. They have demonstrated activity against neuroleptic-induced catalepsy and oxidative stress in mice, indicating their potential as therapeutic agents for Parkinson’s disease (Azam et al., 2010).
Cardiovascular Applications : 2-(Alkylthio)-1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds related to this compound, have been identified as inhibitors of cyclic AMP phosphodiesterase from various tissues. These compounds have shown potential as new cardiovascular agents, with certain derivatives demonstrating significant increases in cardiac output in animal models, suggesting their potential application in the treatment of cardiovascular conditions (Nevinson et al., 1982).
Anti-Asthmatic Activities : Derivatives of the related class ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides have been synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction, indicating their potential utility in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antibacterial and Anticonvulsant Activities
Antibacterial Activity Against Staphylococcus Aureus : 1,2,3-Triazole and 1,2,4-triazole derivatives, similar to this compound, have been identified as potent inhibitors against Staphylococcus aureus, a highly contagious bacterial pathogen. These derivatives have demonstrated broad-spectrum antibacterial activity, potentially offering new therapeutic options against drug-resistant bacterial infections (Li & Zhang, 2021).
Anticonvulsant Activities : 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been designed and synthesized, and their anticonvulsant activity has been evaluated. These compounds have shown high activity in models for seizure disorders, indicating potential applications in the development of new treatments for epilepsy and related conditions (Wang et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound exhibits potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to induce apoptosis within HCT cells . The compound’s IC50 values range from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 , indicating its potent anti-proliferative activity.
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyridine family are known to interact with various enzymes, proteins, and other biomolecules . They have been found to act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Related compounds have been found to inhibit CDK2/cyclin A2 .
Metabolic Pathways
Related compounds have been synthesized using enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Properties
IUPAC Name |
3-(7-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-10(17)4-3-9-13-11-12-6-5-8(7-1-2-7)15(11)14-9/h5-7H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRZWTGASKRVHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=NC(=NN23)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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